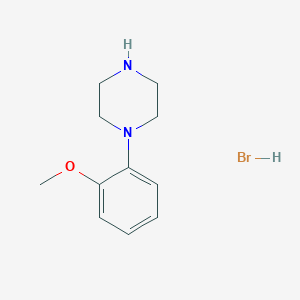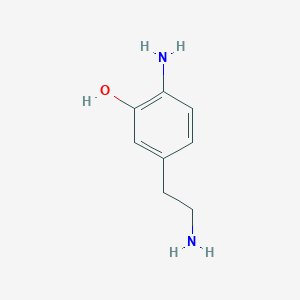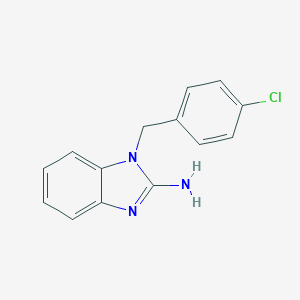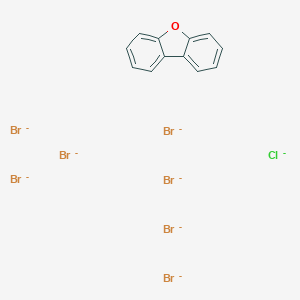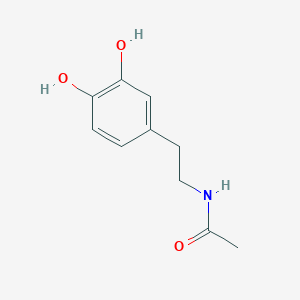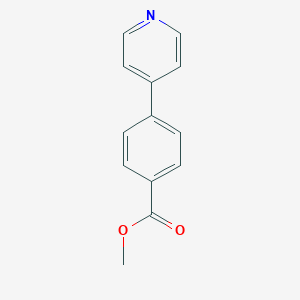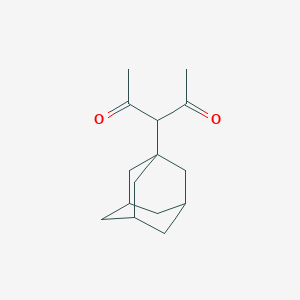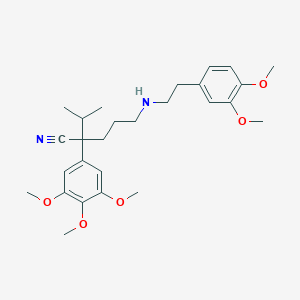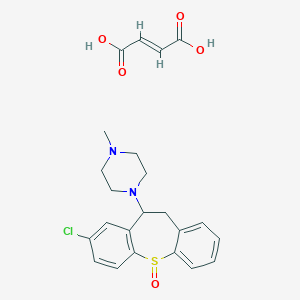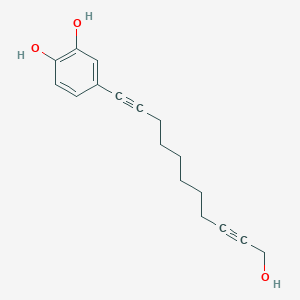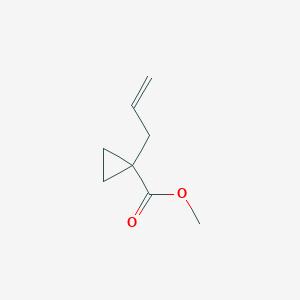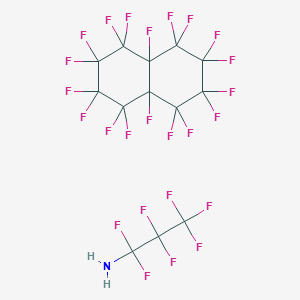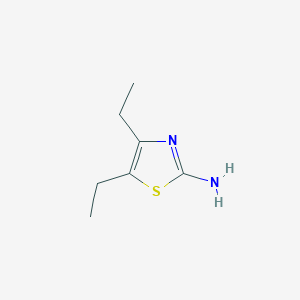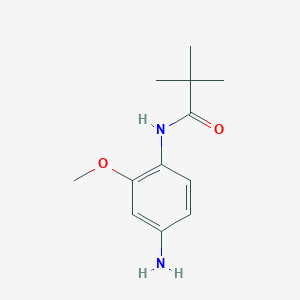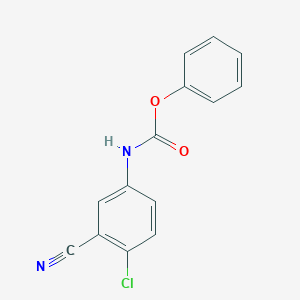
Phenyl (4-chloro-3-cyanophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-chloro-3-cyanophenyl)carbamate, commonly known as CCI-779, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Mecanismo De Acción
CCI-779 inhibits the Phenyl (4-chloro-3-cyanophenyl)carbamate pathway by binding to the Phenyl (4-chloro-3-cyanophenyl)carbamate protein and preventing its activation. This leads to a decrease in the activity of downstream targets involved in cell growth and proliferation, ultimately resulting in cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
CCI-779 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of proteins involved in cell cycle progression, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-7.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCI-779 is that it has shown efficacy in a variety of cancer types. It has also been shown to have a low toxicity profile in preclinical studies. However, one limitation is that it has a short half-life, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are a number of future directions for the study of CCI-779. One direction is to investigate the potential use of CCI-779 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop new formulations of CCI-779 that have a longer half-life and improved efficacy. Additionally, further research is needed to better understand the mechanism of action of CCI-779 and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
CCI-779 is synthesized by reacting 4-chloro-3-cyanophenol with phosgene to form 4-chloro-3-cyanophenyl chloroformate, which is then reacted with phenylamine to form CCI-779.
Aplicaciones Científicas De Investigación
CCI-779 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies for a variety of cancers, including breast cancer, prostate cancer, and renal cell carcinoma. CCI-779 is currently being evaluated in clinical trials for the treatment of various cancers.
Propiedades
Número CAS |
103576-41-6 |
|---|---|
Nombre del producto |
Phenyl (4-chloro-3-cyanophenyl)carbamate |
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
phenyl N-(4-chloro-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-7-6-11(8-10(13)9-16)17-14(18)19-12-4-2-1-3-5-12/h1-8H,(H,17,18) |
Clave InChI |
OVMZDPUWIKZVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Sinónimos |
4-Chloro-3-cyanophenylcarbamic acid phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



